molecular formula C19H22O9 B15219901 (3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione

(3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione

Cat. No.: B15219901
M. Wt: 394.4 g/mol
InChI Key: KFTXUZYEPRMYJV-RVEHVBRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-(®-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a furan ring, and a cyclopenta[ij]isochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-(®-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione typically involves multiple steps, including the formation of the cyclopenta[ij]isochromene core, the introduction of hydroxyl groups, and the attachment of the furan ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and batch processing. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules. Its multiple hydroxyl groups and furan ring make it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-(®-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups and furan ring allow it to form hydrogen bonds and other interactions with these targets, leading to various biological effects. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[ij]isochromenes and furan-containing molecules. Examples include:

Uniqueness

The uniqueness of (3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-(®-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione lies in its complex structure, which includes multiple functional groups and rings

Properties

Molecular Formula

C19H22O9

Molecular Weight

394.4 g/mol

IUPAC Name

(2S,4R,7R,8R,9R,12R)-7,8,11-trihydroxy-12-(hydroxymethyl)-2,9-dimethyl-2-[(2R)-3-methyl-5-oxo-2H-furan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodec-1(11)-ene-6,10-dione

InChI

InChI=1S/C19H22O9/c1-7-4-10(21)28-15(7)17(3)5-9-18(6-20)13(17)12(23)11(22)8(2)19(18,26)14(24)16(25)27-9/h4,8-9,14-15,20,23-24,26H,5-6H2,1-3H3/t8-,9+,14-,15+,17-,18+,19-/m0/s1

InChI Key

KFTXUZYEPRMYJV-RVEHVBRISA-N

Isomeric SMILES

C[C@H]1C(=O)C(=C2[C@@](C[C@@H]3[C@]2([C@]1([C@H](C(=O)O3)O)O)CO)(C)[C@H]4C(=CC(=O)O4)C)O

Canonical SMILES

CC1C(=O)C(=C2C(CC3C2(C1(C(C(=O)O3)O)O)CO)(C)C4C(=CC(=O)O4)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.